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molecular formula C4H6BrClN2S B1290022 (5-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1414958-88-5

(5-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No. B1290022
M. Wt: 229.53 g/mol
InChI Key: LLSQJRJUBNDTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563901B2

Procedure details

4 N hydrochloric acid dioxane solution (2.3 L) was added dropwise to a solution (1.6 L) of 542 g of 5-bromo-2-t-butoxycarbonylaminomethylthiazole in ethanol at an internal temperature of 40° C. over a period of 1.1 hr. The mixture was stirred until the internal temperature reached 23° C. The precipitated crystal was collected by filtration, was washed twice with ethanol, and was then dried under the reduced pressure to give 394 g of 2-aminomethyl-5-bromothiazole hydrochloride.
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCOCC1.[ClH:7].[Br:8][C:9]1[S:13][C:12]([CH2:14][NH:15]C(OC(C)(C)C)=O)=[N:11][CH:10]=1>C(O)C>[ClH:7].[NH2:15][CH2:14][C:12]1[S:13][C:9]([Br:8])=[CH:10][N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.3 L
Type
reactant
Smiles
O1CCOCC1.Cl
Name
Quantity
1.6 L
Type
reactant
Smiles
BrC1=CN=C(S1)CNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 23° C
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
WASH
Type
WASH
Details
was washed twice with ethanol
CUSTOM
Type
CUSTOM
Details
was then dried under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1SC(=CN1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 394 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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